

A Technical Guide to the Spectroscopic Analysis of 4-(4-Formylphenoxy)benzonitrile

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Compound of Interest

Compound Name: 4-(4-Formylphenoxy)benzonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-(4-Formylphenoxy)benzonitrile** ($C_{14}H_9NO_2$). While experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data were not available in the conducted literature searches, this document presents predicted mass spectrometry data and outlines the standard experimental protocols for acquiring NMR, IR, and mass spectra for aromatic compounds of this nature.

Molecular Structure

Chemical Name: **4-(4-Formylphenoxy)benzonitrile** Molecular Formula: $C_{14}H_9NO_2$ CAS Number: 1174023-14-1[1] Molecular Weight: 223.23 g/mol

Spectroscopic Data

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The following table summarizes the predicted mass spectrometry data for **4-(4-Formylphenoxy)benzonitrile**, including various adducts that may be observed.[2]

Adduct	Predicted m/z
[M] ⁺	223.06277
[M+H] ⁺	224.07060
[M+Na] ⁺	246.05254
[M+NH ₄] ⁺	241.09714
[M+K] ⁺	262.02648
[M-H] ⁻	222.05604
[M+HCOO] ⁻	268.06152
[M+CH ₃ COO] ⁻	282.07717

Data obtained from predicted values.[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for **4-(4-Formylphenoxy)benzonitrile** were not found in the performed searches. The following sections describe the general protocols for acquiring such data.

Infrared (IR) Spectroscopy

Specific experimental IR data for **4-(4-Formylphenoxy)benzonitrile** is not available from the conducted searches. A general procedure for obtaining IR spectra of solid samples is provided below.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of an aromatic compound like **4-(4-Formylphenoxy)benzonitrile**.

1. Sample Preparation:

- Weigh approximately 5-25 mg of the solid sample for ^1H NMR and 50-100 mg for ^{13}C NMR.
[3]
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a clean, dry vial.[3] The choice of solvent is crucial as it should not have signals that overlap with the analyte peaks.[4]
- Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.[3] Ensure there are no solid particles, as they can interfere with the magnetic field homogeneity.[3]
- Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- For ^1H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is generally required compared to ^1H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.

3. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

- Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure. Aromatic protons typically resonate in the range of 6.5-8.5 ppm in ^1H NMR, while aromatic carbons appear between 120-170 ppm in ^{13}C NMR.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the common methods for obtaining an FT-IR spectrum of a solid sample.

1. Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6] KBr is used as it is transparent in the mid-IR region.[7]
- Place the mixture into a pellet die.
- Apply pressure using a hydraulic press to form a thin, transparent pellet.[6]
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.[6]

2. Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (commonly diamond or germanium) is clean.[6]
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[6] This technique requires minimal sample preparation.[8]

3. Data Acquisition:

- Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
- Place the prepared sample in the spectrometer.
- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

This protocol provides a general procedure for obtaining an EI mass spectrum.

1. Sample Introduction:

- The sample must be introduced into the ion source in the gas phase. For a solid, thermally stable compound like **4-(4-Formylphenoxy)benzonitrile**, a direct insertion probe can be used. The sample is placed on the tip of the probe, which is then inserted into the high vacuum of the ion source and heated to volatilize the sample.[9]
- Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph (GC-MS).[10]

2. Ionization:

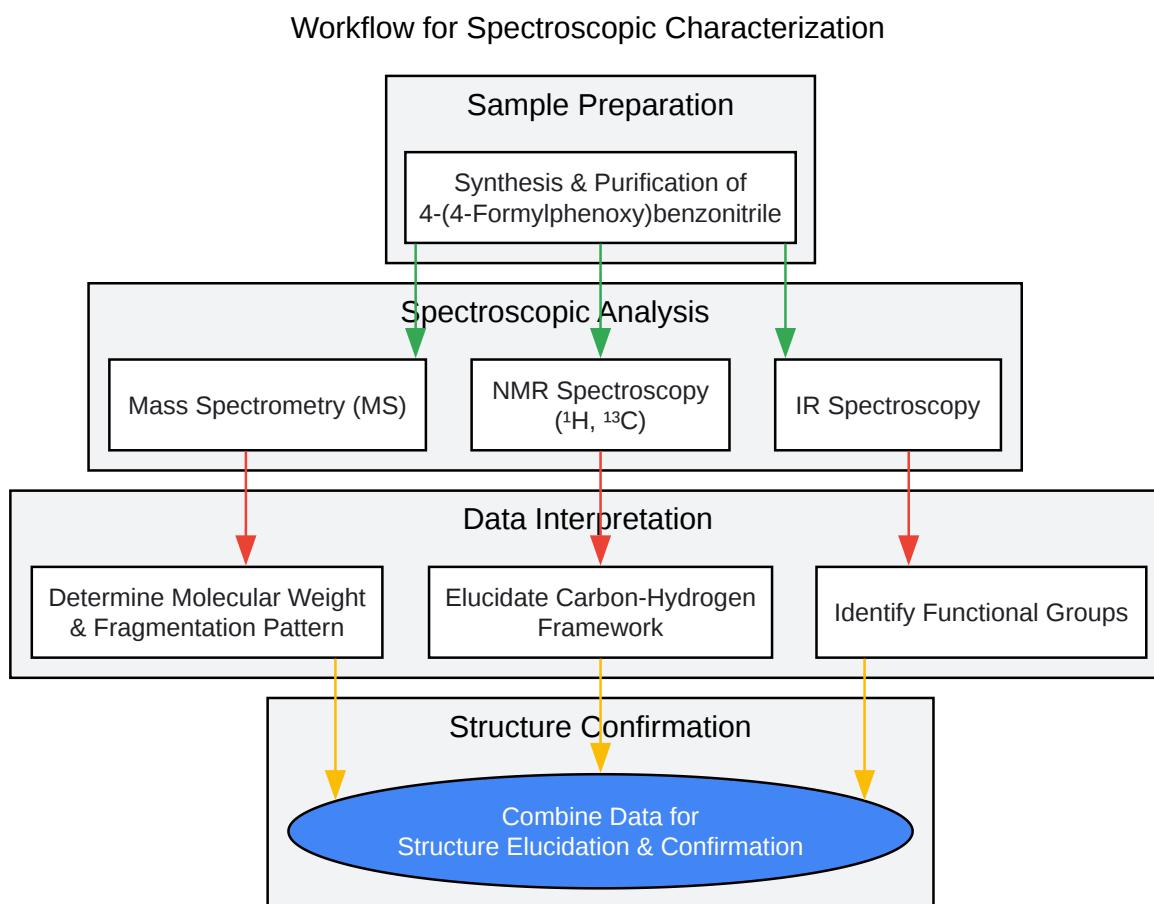
- In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[11][12]
- This collision can eject an electron from the molecule, forming a molecular ion ($M^{+\bullet}$).[11]
- The high energy of the electrons often causes the molecular ion to fragment into smaller, characteristic ions.[11][12]

3. Mass Analysis and Detection:

- The positively charged ions (molecular ion and fragment ions) are accelerated out of the ion source and into the mass analyzer (e.g., quadrupole, time-of-flight).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel organic compound.



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Caption: Logical workflow for the spectroscopic analysis of an organic compound.

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